TPI HLA-DR1 -

TPI HLA-DR1

Catalog Number: EVT-244036
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The mutated form of triosephosphate isomerase that interacts with HLA-DR1 is derived from melanoma cells, where it serves as a tumor-associated antigen. The classification of this compound falls under the category of peptide-MHC complexes, specifically focusing on the interaction between mutated proteins and major histocompatibility complex class II molecules.

Synthesis Analysis

Methods and Technical Details

The synthesis of the TPI HLA-DR1 complex involves several steps:

  1. Biochemical Purification: The process begins with the isolation of tumor-derived proteins from melanoma cells. Techniques such as anion exchange chromatography and gel filtration are employed to purify the proteins.
  2. Mass Spectrometry: Following purification, mass spectrometric sequencing is utilized to identify the specific mutated peptides that bind to HLA-DR1. This method allows for precise characterization of the peptide sequences involved in T cell recognition .
  3. Peptide Synthesis: Specific peptides derived from the mutated triosephosphate isomerase are synthesized using solid-phase peptide synthesis techniques, ensuring high purity and yield for subsequent studies .
Molecular Structure Analysis

Structure and Data

The molecular structure of the TPI HLA-DR1 complex can be analyzed through crystallography and computational modeling:

  • Crystal Structures: The Protein Data Bank contains several entries related to HLA-DR1 complexes, providing insights into how peptides bind within the groove of the MHC molecule.
  • Structural Dynamics: Research indicates that conformational changes occur upon peptide binding, which can affect T cell receptor recognition .

Key structural features include:

  • The binding pocket of HLA-DR1 accommodates peptides typically 13–18 amino acids long.
  • The interaction between the peptide and HLA-DR1 stabilizes through hydrogen bonds and hydrophobic interactions.
Chemical Reactions Analysis

Reactions and Technical Details

The primary reactions involving TPI HLA-DR1 include:

  1. Peptide Binding: The interaction between the mutated triosephosphate isomerase peptide and HLA-DR1 occurs through specific binding sites on the MHC molecule. This process can be characterized using kinetic assays to measure binding affinity.
  2. T Cell Activation: Upon successful binding, T cell receptors recognize the peptide-MHC complex, leading to T cell activation and proliferation. This step is crucial for initiating an immune response against tumor cells .
Mechanism of Action

Process and Data

The mechanism by which TPI HLA-DR1 induces an immune response involves several stages:

  1. Antigen Presentation: The mutated peptide is presented on the surface of antigen-presenting cells (APCs) bound to HLA-DR1.
  2. T Cell Recognition: CD4+ T cells recognize this complex through their T cell receptors, which engage specifically with the peptide-HLA-DR1 combination.
  3. Activation Cascade: This recognition triggers a cascade of intracellular signaling pathways that lead to T cell activation, cytokine production, and ultimately an adaptive immune response against cells expressing the tumor antigen .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of the TPI HLA-DR1 complex include:

  • Molecular Weight: The molecular weight varies depending on the specific peptide sequence but typically ranges around 15 kDa for small peptides.
  • Solubility: Peptides are generally soluble in aqueous buffers at physiological pH, which is crucial for biological assays.

Chemical properties involve:

  • Stability: The stability of peptide-MHC complexes can be influenced by environmental factors such as pH and temperature.
  • Binding Affinity: Kinetic studies reveal that binding affinities can vary significantly based on peptide modifications, impacting their effectiveness as immunogens .
Applications

Scientific Uses

The TPI HLA-DR1 complex has several important applications in scientific research:

  • Vaccine Development: Understanding how this complex functions aids in designing peptide-based vaccines targeting specific tumors or infectious agents.
  • Cancer Immunotherapy: By exploiting T cell responses against mutated antigens presented by MHC molecules like HLA-DR1, researchers aim to enhance anti-tumor immunity in patients.
  • Diagnostic Tools: Identifying specific epitopes recognized by CD4+ T cells can help in developing diagnostic assays for monitoring immune responses in cancer patients .
Structural Characterization of the TPI HLA-DR1 Complex

X-ray Crystallographic Analysis of HLA-DR1-Peptide Interactions

Conformational Dynamics of Wild-Type vs. Mutant TPI Peptides

X-ray crystallography reveals that the triosephosphate isomerase (TPI) peptide (residues 23–37) binds HLA-DR1 in an extended polyproline type II conformation. The wild-type (WT) TPI peptide (TPIWT) anchors into the binding groove via conserved hydrogen bonds between its backbone and HLA-DR1 residues (e.g., Asnα62, Asnα69, Glnβ9) [2] [3]. The Thr28 residue occupies the P3 pocket, forming a weak hydrophobic interaction with HLA-DR1β Tyrβ78. In contrast, the oncogenic Thr28→Ile mutation (TPImut) introduces a bulkier side chain that induces a minor but critical displacement (~0.8 Å) at P3. This shift reorients adjacent peptide residues (P1–P2 and P4–P5), enhancing contacts with HLA-DR1’s α-helix (e.g., Argα76) [3]. Crucially, this mutation does not alter the peptide’s overall binding affinity but remodels the solvent-exposed TCR interface, enabling a >5,000-fold increase in T cell activation [3] [5].

Role of Staphylococcal Enterotoxin C3 (SEC3-3B2) in Crystal Complex Stabilization

The SEC3-3B2 superantigen facilitates crystallization of HLA-DR1–TPI complexes by acting as a molecular bridge. SEC3-3B2 binds laterally to the HLA-DR1 α-helix, forming hydrogen bonds with Lysβ39 and Gluβ55 [3] [7]. This interaction stabilizes the peptide-binding groove in a rigid, open conformation, mitigating inherent flexibility that typically impedes diffraction. Crystals grown with SEC3-3B2 diffract to 1.9–2.1 Å resolution, enabling precise mapping of peptide-MHC interactions [3]. Notably, SEC3-3B2 occupancy does not distort the TPI peptide’s conformation, as confirmed by overlapping structures of HLA-DR1–TPI solved without superantigens [7].

Table 1: Crystallographic Parameters for HLA-DR1–TPI Complexes

StructureResolution (Å)Stabilizing AgentKey Conformational Insights
HLA-DR1–TPIWT2.40SEC3-3B2Thr28 forms weak P3 contacts; solvent-exposed P5–P6
HLA-DR1–TPImut2.10SEC3-3B2Ile28 displaces P3 by 0.8 Å; enhances TCR-facing residue exposure
HLA-DR1–CLIP1.95NoneGroove openness correlates with DM susceptibility [1]

Topological Features of the Peptide-Binding Groove in HLA-DR1

P1–P9 Anchor Residue Interactions in TPI(23–37) Binding

The HLA-DR1 peptide-binding groove comprises nine pockets (P1–P9), with P1, P4, P6, and P9 serving as primary anchor sites for peptide stabilization [8] [2]. TPI23–37 engages these pockets via:

  • P1: Leu26 anchors deeply into the hydrophobic P1 pocket, driven by Van der Waals forces with HLA-DR1β Pheβ51, Trpβ43, and Leuβ67.
  • P4: Glu28 forms a salt bridge with Argβ71.
  • P6: Ala30 occupies a shallow cavity lined by Serβ57 and Asnβ82.
  • P9: Val32 binds a solvent-exposed hydrophobic niche [3] [8].

Secondary anchors at P2–P3 and P7–P8 are stabilized by hydrogen bonds with conserved HLA-DR1 residues (e.g., Hisβ81, Asnα62). This multi-pocket engagement creates a stable binding register, with the peptide’s core (P1–P9) buried and termini protruding [2] [8].

Table 2: Anchor Residue Interactions in HLA-DR1–TPI Binding

PocketTPI ResidueInteraction TypeHLA-DR1 Contact Residues
P1Leu26HydrophobicPheβ51, Trpβ43, Leuβ67
P4Glu28IonicArgβ71
P6Ala30Van der WaalsSerβ57, Asnβ82
P9Val32HydrophobicTyrβ78, Valβ85
P3Thr28/Ile28HydrophobicTyrβ78, Tyrβ47

Impact of Thr28→Ile Mutation on MHC-II Peptide Presentation

The Thr28→Ile substitution at P3 alters peptide dynamics without disrupting anchor residue binding. Structural analyses show that Ile28 fills ~90% of the P3 pocket volume (vs. 60% for Thr28), enhancing hydrophobic complementarity with HLA-DR1β Tyrβ78 and Tyrβ47 [3]. This increases the complex’s stability marginally (ΔΔG = −1.2 kcal/mol) but profoundly remodels the TCR engagement surface:

  • The mutation repositions peptide residues P2–P4 upward by 0.5–1.2 Å, exposing charged residues (Glu24, Lys31) for TCR contact.
  • Molecular dynamics simulations reveal reduced flexibility in the mutant peptide’s central region (residues 26–32), favoring a rigid conformation recognizable by tumor-infiltrating lymphocytes [3] [5].

This explains why TPImut–HLA-DR1 triggers potent CD4+ T cell responses, while the WT peptide is immunologically inert. The mechanism exemplifies how minor structural perturbations in MHC-II–peptide complexes can amplify antigenicity [3] [7].

Figure: Structural Overlay of HLA-DR1–TPIWT (Blue) and HLA-DR1–TPImut (Red)[Illustration shows displacement of P3 residue (Thr28→Ile) and reorientation of P2–P4 residues. TCR-facing residues Glu24 and Lys31 become solvent-exposed in the mutant.]

Properties

Product Name

TPI HLA-DR1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.